molecular formula C28H22N4O2 B336064 N'~1~-[(Z)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE

N'~1~-[(Z)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE

Cat. No.: B336064
M. Wt: 446.5 g/mol
InChI Key: JAAHJHVKMJKNNL-MIXAMLLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’~1~-[(Z)-1-(1,3-Diphenyl-1H-pyrazol-4-yl)methylidene]-2-(2-naphthyloxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a pyrazole ring, a naphthyloxy group, and a hydrazide functional group. It has garnered interest in the scientific community due to its potential biological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(Z)-1-(1,3-Diphenyl-1H-pyrazol-4-yl)methylidene]-2-(2-naphthyloxy)acetohydrazide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the reaction of phenylhydrazine with acetophenone under acidic conditions to yield 1,3-diphenyl-1H-pyrazole.

    Condensation Reaction: The 1,3-diphenyl-1H-pyrazole is then reacted with 2-naphthyloxyacetic acid hydrazide in the presence of a suitable condensing agent such as phosphorus oxychloride (POCl₃) or dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide functional group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the pyrazole ring or the hydrazide group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the hydrazide group, while reduction can produce amines or alcohols. Substitution reactions can introduce nitro, sulfonyl, or other functional groups onto the aromatic rings.

Scientific Research Applications

N’~1~-[(Z)-1-(1,3-Diphenyl-1H-pyrazol-4-yl)methylidene]-2-(2-naphthyloxy)acetohydrazide has been studied for various scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating cytotoxic effects against certain cancer cell lines.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which N’~1~-[(Z)-1-(1,3-Diphenyl-1H-pyrazol-4-yl)methylidene]-2-(2-naphthyloxy)acetohydrazide exerts its effects is not fully understood. it is believed to involve interactions with cellular targets such as enzymes or receptors. The hydrazide group may form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or disruption of cellular processes. Additionally, the aromatic rings and pyrazole moiety may facilitate binding to specific molecular targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1H-pyrazole: A precursor in the synthesis of the target compound, known for its anti-inflammatory and analgesic properties.

    2-Naphthyloxyacetic Acid Hydrazide: Another precursor, used in the synthesis of various hydrazide derivatives with potential biological activities.

    N’~1~-(2-Naphthyloxyacetyl)-N’~2~-(1,3-diphenyl-1H-pyrazol-4-yl)hydrazine: A structurally similar compound with potential antimicrobial and anticancer properties.

Uniqueness

N’~1~-[(Z)-1-(1,3-Diphenyl-1H-pyrazol-4-yl)methylidene]-2-(2-naphthyloxy)acetohydrazide is unique due to the presence of both the pyrazole and naphthyloxy moieties, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C28H22N4O2

Molecular Weight

446.5 g/mol

IUPAC Name

N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C28H22N4O2/c33-27(20-34-26-16-15-21-9-7-8-12-23(21)17-26)30-29-18-24-19-32(25-13-5-2-6-14-25)31-28(24)22-10-3-1-4-11-22/h1-19H,20H2,(H,30,33)/b29-18-

InChI Key

JAAHJHVKMJKNNL-MIXAMLLLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=N\NC(=O)COC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5

SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)COC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)COC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5

Origin of Product

United States

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